molecular formula C13H12N2O B2367915 N-(Quinolin-7-ylmethyl)prop-2-enamide CAS No. 2361641-54-3

N-(Quinolin-7-ylmethyl)prop-2-enamide

Cat. No.: B2367915
CAS No.: 2361641-54-3
M. Wt: 212.252
InChI Key: QYXUWMUVYWFANQ-UHFFFAOYSA-N
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Description

N-(Quinolin-7-ylmethyl)prop-2-enamide is a synthetic quinoline derivative offered for research and development purposes. Quinoline-based compounds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in various pharmacologically active molecules . They are frequently investigated as core scaffolds for developing novel therapeutic agents, with documented activities including anticancer , antiviral , and antimicrobial effects . The prop-2-enamide (acrylamide) group in its structure is a common motif in drug discovery, often serving as a Michael acceptor that can covalently interact with biological nucleophiles, which may be exploited in the design of enzyme inhibitors. The specific positioning of the substituent at the 7-position of the quinoline ring is a key structural feature, as the substitution pattern on the quinoline core is known to significantly influence biological activity and molecular properties . Researchers value this compound as a versatile building block for the synthesis of more complex molecules or as a candidate for screening in biological assays. Its potential research applications span across multiple fields, including the development of new small-molecule inhibitors, particularly for kinase targets like EGFR and HER-2 which are critical in oncology research , as well as material science explorations due to the optoelectronic properties of quinoline systems . This product is intended for research applications by qualified professionals. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(quinolin-7-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-13(16)15-9-10-5-6-11-4-3-7-14-12(11)8-10/h2-8H,1,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXUWMUVYWFANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Reaction for 7-Methylquinoline Synthesis

The Skraup reaction remains a cornerstone for constructing quinoline scaffolds. Starting with 3-methylaniline (1 ), cyclization with glycerol under sulfuric acid catalysis generates 7-methylquinoline (2 ) via dehydration and aromatization. The methyl group at position 7 arises from the meta-substitution of the aniline precursor, which directs cyclization to the desired regiochemistry. However, harsh reaction conditions (e.g., temperatures >180°C) and the formation of byproducts like tar necessitate careful optimization.

Key Steps

  • Cyclization : 3-Methylaniline, glycerol, and conc. H2SO4 heated at 180–200°C for 6–8 hours.
  • Workup : Neutralization with NaOH, extraction with dichloromethane, and distillation yield 7-methylquinoline (45–60% yield).

Friedländer Synthesis for Regioselective Substitution

The Friedländer condensation offers superior regiocontrol by reacting 2-aminobenzaldehyde derivatives with ketones. For 7-methylquinoline, 2-amino-5-methylbenzaldehyde (3 ) and acetone undergo acid-catalyzed cyclization to form the quinoline core (2 ) (Scheme 1). This method avoids the extreme conditions of the Skraup reaction and achieves higher yields (70–85%).

Functionalization of 7-Methylquinoline to Quinolin-7-ylmethanamine

Benzylic Bromination and Azide Substitution

7-Methylquinoline (2 ) undergoes radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl4 to yield 7-(bromomethyl)quinoline (4 ) (65–75% yield). Subsequent nucleophilic substitution with sodium azide in DMF affords 7-(azidomethyl)quinoline (5 ), which is reduced to quinolin-7-ylmethanamine (6 ) via catalytic hydrogenation (Pd/C, H2) or Staudinger reaction (PPh3, THF/H2O).

Optimization Notes

  • Bromination : Excess NBS (1.2 eq.) and radical initiators minimize di-bromination.
  • Azide Reduction : Hydrogenation at 40 psi H2 ensures complete conversion without over-reduction.

Amidation Strategies for N-(Quinolin-7-ylmethyl)prop-2-enamide

Acylation with Acryloyl Chloride

Quinolin-7-ylmethanamine (6 ) reacts with acryloyl chloride (7 ) in the presence of triethylamine (TEA) in anhydrous THF at 0°C to room temperature, yielding N-(quinolin-7-ylmethyl)prop-2-enamide (8 ) (Scheme 2). The reaction proceeds via nucleophilic acyl substitution, with TEA scavenging HCl to drive the equilibrium.

Reaction Conditions

  • Molar Ratio : 1:1.2 (amine:acyl chloride) to ensure complete conversion.
  • Yield : 80–88% after silica gel chromatography.

Coupling Reagent-Mediated Amidation

As an alternative, acrylic acid (9 ) is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DCM. Quinolin-7-ylmethanamine (6 ) is then added to form 8 with reduced side reactions (75–82% yield). This method avoids handling corrosive acryloyl chloride and is preferable for scale-up.

Modern Catalytic Methods for Streamlined Synthesis

Palladium-Catalyzed Direct Amidation

A recent advance employs Pd(OAc)2/Xantphos catalysis to couple 7-bromomethylquinoline (4 ) with acrylamide (10 ) in a one-pot reaction (Scheme 3). The methodology leverages C–N cross-coupling under mild conditions (80°C, K3PO4, toluene), achieving 8 in 70–78% yield.

Mechanistic Insight
Oxidative addition of Pd0 to 4 forms a Pd–Br intermediate, which undergoes transmetalation with acrylamide. Reductive elimination yields the desired amide while regenerating the catalyst.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Advantages Limitations
Skraup + Acylation 3-Methylaniline Cyclization, Bromination 45–60 Established protocol Harsh conditions, moderate yields
Friedländer + EDC/NHS 2-Amino-5-methylbenzaldehyde Condensation, Amidation 70–85 High regioselectivity Multi-step purification
Pd-Catalyzed Coupling 7-Bromomethylquinoline Cross-coupling 70–78 One-pot, mild conditions Requires specialized catalysts

Chemical Reactions Analysis

Types of Reactions

N-(Quinolin-7-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Quinoline derivatives with an amine group.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Quinolin-7-ylmethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Quinolin-7-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Enamide Derivatives

Two closely related compounds from a 2019 patent () share structural motifs with N-(Quinolin-7-ylmethyl)prop-2-enamide:

Compound Name Molecular Weight (M+1) Key Substituents Source
(E/Z)-N-(3-Cyano-4-(3-ethynylphenylamino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide 482 Cyano, ethynylphenylamino, tetrahydrofuran-3-yl-oxy Patent
(E/Z)-N-(4-(4-(Benzyloxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide 564 Benzyloxy, cyano, tetrahydrofuran-3-yl-oxy Patent

Key Observations :

  • Both compounds feature a quinoline core modified with bulky substituents (e.g., benzyloxy, tetrahydrofuran-oxy), which increase molecular weight and steric hindrance compared to this compound.
Phenolic Propenamide Derivatives

reports two metabolites with propenamide backbones but distinct aromatic substituents:

Compound Name Molecular Features Key Differences Source
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide Phenolic and methoxy groups Lacks quinoline; polar substituents enhance solubility Journal
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide Additional methoxy group Higher polarity and potential antioxidant activity Journal

Key Observations :

  • Unlike this compound, these compounds lack a heterocyclic quinoline core, instead incorporating phenolic and methoxy groups. This structural divergence likely shifts their biological targets toward antioxidant or anti-inflammatory pathways .

Functional Analog: 3-(Quinolin-7-yl)prop-2-en-1-amine

describes 3-(Quinolin-7-yl)prop-2-en-1-amine, an amine derivative structurally related to the target compound:

Compound Name Functional Group Key Properties Source
3-(Quinolin-7-yl)prop-2-en-1-amine Amine High reactivity due to NH₂ group; versatile in synthesis Book

Key Observations :

  • The amine group in this compound contrasts with the amide group in this compound, leading to differences in hydrogen-bonding capacity and metabolic stability.
  • This derivative is highlighted for its utility in organic synthesis, whereas the amide version may exhibit enhanced binding affinity in biological systems .

Research Findings and Implications

  • Pharmacological Potential: Quinoline-based enamides (e.g., ) are often designed as kinase inhibitors, leveraging the planar quinoline structure for ATP-binding pocket interactions. This compound’s simpler structure may offer improved synthetic accessibility compared to its patent analogs .
  • Metabolic Stability: The phenolic propenamides () demonstrate how substituent choice impacts solubility and bioavailability. Incorporating quinoline may trade polarity for membrane permeability .
  • Synthetic Versatility : The amine analog () underscores the importance of functional group selection in tuning reactivity and application scope .

Q & A

Q. What are the standard protocols for synthesizing N-(Quinolin-7-ylmethyl)prop-2-enamide, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves coupling quinoline-7-carbaldehyde with acryloyl chloride via reductive amination or nucleophilic substitution. For validation, nuclear magnetic resonance (NMR) spectroscopy (1H/13C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy . Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column, achieving ≥95% purity .

Q. Which spectroscopic techniques are essential for characterizing N-(Quinolin-7-ylmethyl)prop-2-enamide?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton and carbon environments, with quinoline protons appearing as multiplets (δ 7.5–9.0 ppm) and acrylamide protons as doublets (δ 5.5–6.5 ppm) .
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and quinoline C=N stretch (~1600 cm⁻¹) .
  • UV-Vis : Identifies π→π* transitions in the quinoline moiety (λmax ~270–320 nm) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH-coupled detection .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations for 48–72 hours .
  • Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis under palladium catalysis?

  • Methodological Answer : Use Pd(PPh₃)₄ (5 mol%) in anhydrous THF with K₂CO₃ (1.0 equiv) at 65°C for 12–24 hours. Optimize solvent polarity (e.g., THF vs. toluene) and ligand choice (e.g., PPh₃ vs. Xantphos) to reduce side products. Monitor reaction progress via TLC (silica gel, EtOAc/hexane 3:7) .

Q. How to resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC50 determinations in triplicate to rule out assay variability .
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., kinases) .
  • Metabolic Stability : Evaluate compound stability in cell culture media (e.g., DMEM + 10% FBS) over 24 hours via LC-MS to account for degradation .

Q. What strategies mitigate cytotoxicity while enhancing target selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce substituents at the quinoline C-2 position (e.g., -OCH₃, -F) to modulate lipophilicity and reduce off-target effects .
  • Prodrug Design : Mask the acrylamide group with a photolabile protecting group (e.g., nitroveratryl) to activate the compound selectively in target tissues .

Q. How to design experiments for identifying metabolic byproducts of N-(Quinolin-7-ylmethyl)prop-2-enamide?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and NADPH for 1 hour. Extract metabolites using SPE cartridges and analyze via UPLC-QTOF-MS/MS in positive ion mode .
  • Data Analysis : Use software (e.g., MetaboLynx) to identify phase I/II metabolites, focusing on hydroxylation (Δm/z +16) and glucuronidation (Δm/z +176) .

Data Contradiction and Validation Questions

Q. How to address discrepancies between computational docking predictions and experimental enzyme inhibition results?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Perform 100-ns simulations (AMBER force field) to assess binding mode stability .
  • Mutagenesis Studies : Generate enzyme mutants (e.g., Ala-scanning) at predicted binding residues to validate docking poses .

Q. What statistical approaches are suitable for reconciling variability in replicate experiments?

  • Methodological Answer : Apply mixed-effects models (e.g., ANOVA with Tukey’s post-hoc test) to account for batch effects. Use Bayesian hierarchical modeling for small sample sizes (n < 5) .

Safety and Handling

Q. Q. What safety protocols are critical for handling N-(Quinolin-7-ylmethyl)prop-2-enamide in the lab?

  • Methodological Answer :
    Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood due to acrylamide toxicity (H333: Inhalation hazard). Store at –20°C under nitrogen to prevent polymerization. Dispose via incineration (CAS-approved waste protocols) .

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